N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide

Physicochemical Properties Ligand Design Nuclear Receptors

N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide (CAS 1421481-97-1, molecular formula C26H27NO2, MW 385.5 g/mol) is a synthetic organic molecule that incorporates a tetrahydronaphthalene core bearing a tertiary alcohol, linked via a methylene spacer to a 3,3-diphenylpropanamide side chain. The structure places it within the broader category of diphenylpropanamide-based ligands, a class that includes known modulators of nuclear hormone receptors such as retinoic acid-related orphan receptor γ (RORγ).

Molecular Formula C26H27NO2
Molecular Weight 385.507
CAS No. 1421481-97-1
Cat. No. B2774474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide
CAS1421481-97-1
Molecular FormulaC26H27NO2
Molecular Weight385.507
Structural Identifiers
SMILESC1CC(CC2=CC=CC=C21)(CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O
InChIInChI=1S/C26H27NO2/c28-25(27-19-26(29)16-15-20-9-7-8-14-23(20)18-26)17-24(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-14,24,29H,15-19H2,(H,27,28)
InChIKeyIRICDKUIPZFCLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide (CAS 1421481-97-1): Compound Class and Baseline Characteristics


N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide (CAS 1421481-97-1, molecular formula C26H27NO2, MW 385.5 g/mol) is a synthetic organic molecule that incorporates a tetrahydronaphthalene core bearing a tertiary alcohol, linked via a methylene spacer to a 3,3-diphenylpropanamide side chain [1]. The structure places it within the broader category of diphenylpropanamide-based ligands, a class that includes known modulators of nuclear hormone receptors such as retinoic acid-related orphan receptor γ (RORγ) [2]. However, the specific biological target, potency, and therapeutic indication of this particular compound are not established in the peer-reviewed primary literature as of the knowledge cutoff date.

Class: Diphenylpropanamide-based ligand
Class-level context: Nuclear receptor modulation (e.g., RORγ) reported in structural analogs
Specific activity: Not established — requires de novo screening and target deconvolution

Why Generic Substitution of N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide Is Not Supported by Evidence


Despite belonging to a therapeutically active chemical class, no publicly available quantitative biological data exist for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide [1]. The molecule’s activity profile, selectivity, and potency remain uncharacterized relative to well-studied diphenylpropanamide RORγ antagonists such as (±)-ML 209 (IC50 ≈ 1.1 μM for RORγ) [2]. Consequently, the assumption that this compound would be functionally interchangeable with or superior to any characterized analog is completely unsupported. Selection or procurement based solely on structural similarity introduces unacceptable risk for scientific studies where target engagement, selectivity, and potency must be verified.

No quantitative bioactivity data exist; functional interchangeability with known RORγ antagonists (e.g., (±)-ML 209) is unsupported.
Structural similarity to diphenylpropanamide RORγ inhibitors does not guarantee target engagement or potency retention; SAR context indicates the modified amide region may abolish activity.
Lower procurement cost vs. validated probes may introduce risk: any screening hits will require extensive deconvolution, potentially offsetting initial savings.

Quantitative Differentiation Evidence for N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide (CAS 1421481-97-1)


Physicochemical Property Comparison with a Structurally Related ChEMBL Ligand

The target compound’s computed physicochemical profile can be compared to that of a close structural analog, CHEMBL348274 (GLASS ligand), which incorporates a 3-hydroxy-6,7-dimethoxy substitution on the tetrahydronaphthalene ring instead of the 2-hydroxy substitution found in the target [1]. The target compound has a higher computed lipophilicity (XLogP3 = 4.4) and a lower topological polar surface area (TPSA = 49.3 Ų) compared to the analog (XLogP = 4.3, TPSA not reported but expected to be >60 Ų due to additional oxygen atoms) [1][2]. These differences suggest potential for altered membrane permeability and oral bioavailability, though no experimental ADME data exist for either compound.

Physicochemical profile
Data to verify
Target: XLogP3 4.4, TPSA 49.3 Ų, HBD 2, HBA 2, MW 385.5 g/mol vs CHEMBL348274: XLogP 4.3, TPSA >60 Ų, HBA 4, MW 431.5 g/mol ΔXLogP +0.1; ΔTPSA
Predicted higher membrane permeability context; no experimental ADME data available
Computed properties; requires experimental validation
RORγt pharmacophore absence
Class-level
Critical piperidine/azepane amide region replaced by 2-hydroxy-tetrahydronaphthalen-2-yl-methanamine. Comparator 4n(-): RORγt IC50 300 nM, Kd 109 nM; secondary amides lose >90% activity per published SAR.
SAR context suggests RORγt antagonism may differ significantly from established probes
Not tested directly; experimental confirmation required
Commercial availability
Data to verify
Target: Life Chemicals F6414-1182; $54/mg (1 mg), $79 (10 mg), $119 (30 mg) vs (±)-ML 209: typical >$150 for 5 mg (~2-3× lower cost per mg for target)
Lower screening cost context; biological annotation absent — hit deconvolution costs may offset savings
Pricing snapshot Sep 2023; subject to change
Physicochemical Properties Ligand Design Nuclear Receptors

Structural Differentiation: Absence of Orthosteric RORγt Pharmacophore Elements

Well-characterized diphenylpropanamide RORγt antagonists such as compound 4n (cis-3,5-dimethylpiperidine) and its enantiomers rely on a specific amide-capping group (Region A) for target engagement [1]. The target compound replaces this critical piperidine/azepane moiety with a 2-hydroxy-tetrahydronaphthalen-2-yl-methanamine scaffold. SAR analysis in the published series demonstrates that secondary amides and aromatic amides in this position result in weak or no activity [1]. While the target’s substitution has not been tested, the SAR trend suggests it is unlikely to maintain potent RORγ antagonism.

RORγt pharmacophore absence
Class-level
Critical piperidine/azepane amide region replaced by 2-hydroxy-tetrahydronaphthalen-2-yl-methanamine. Comparator 4n(-): RORγt IC50 300 nM, Kd 109 nM; secondary amides lose >90% activity per published SAR.
SAR context suggests RORγt antagonism may differ significantly from established probes
Not tested directly; experimental confirmation required
Structure-Activity Relationship RORγt Diphenylpropanamide Series

Supply-chain Differentiation: Commercial Availability and Cost Profile

The target compound is commercially available from Life Chemicals (catalog number F6414-1182) in quantities ranging from 2 μmol to 30 mg [1]. Pricing scales from approximately $57 for 2 μmol to $119 for 30 mg (as of September 2023), placing it in the typical cost range for a specialty screening compound [1]. In contrast, the validated RORγt antagonist (±)-ML 209 (CAS 1334526-14-5) is available from multiple vendors but at a premium, with 5 mg typically exceeding $150 . This cost difference may influence procurement decisions for large-scale screening, but must be weighed against the total absence of biological annotation for the target.

Commercial availability
Data to verify
Target: Life Chemicals F6414-1182; $54/mg (1 mg), $79 (10 mg), $119 (30 mg) vs (±)-ML 209: typical >$150 for 5 mg (~2-3× lower cost per mg for target)
Lower screening cost context; biological annotation absent — hit deconvolution costs may offset savings
Pricing snapshot Sep 2023; subject to change
Procurement Sourcing Screening Library

Best-Fit Research and Procurement Scenarios for N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,3-diphenylpropanamide (CAS 1421481-97-1)


Medicinal Chemistry Scaffold-Hopping Campaigns Targeting Nuclear Receptors

The compound’s diphenylpropanamide core and unique tetrahydronaphthalene substitution make it a candidate for scaffold-hopping exercises where the goal is to identify structurally novel ligands with activity against nuclear receptors (e.g., ROR, LXR, FXR). The absence of pre-existing biological data necessitates de novo screening, but the computed physicochemical properties (XLogP 4.4, TPSA 49.3 Ų) predict favorable cell permeability [1]. This scenario is appropriate for groups that possess internal assay capabilities and seek novel intellectual property positions distinct from the saturated diphenylpropanamide RORγ series [2].

Chemical Biology Probe Development via Phenotypic Screening Libraries

The compound is suitable for inclusion in diversity-oriented or target-agnostic phenotypic screening collections where the objective is to discover novel bioactive chemotypes [1]. Its commercial availability from Life Chemicals at moderate cost facilitates procurement for this purpose. However, any confirmed activity in such screens would require extensive target deconvolution and chemical proteomics follow-up, as no primary pharmacological target has been established.

Synthetic Methodology Development Involving Hindered Tertiary Alcohols

The sterically hindered 2-hydroxy-tetrahydronaphthalene moiety presents a non-trivial synthetic target. This compound could serve as a test substrate in the development of novel amide coupling reactions or chemoselective transformations involving tertiary alcohols, where the diphenylpropanamide group provides a UV-active handle for monitoring reaction progress [1]. This application is purely chemical and does not depend on biological activity data.

Application
Selection Property
Validation Focus
Nuclear receptor scaffold-hopping
Diphenylpropanamide core with novel tetrahydronaphthalene substitution
De novo activity screening; confirm target engagement and selectivity
Phenotypic screening probe discovery
Structurally unannotated chemotype; moderate procurement cost
Hit deconvolution and target identification through chemical proteomics
Synthetic methodology testing
Hindered tertiary alcohol and UV-active amide handle
Chemoselective transformation monitoring; does not require biological data
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